
DQP1105
Vue d'ensemble
Description
DQP1105 is an NMDA receptor antagonist. It selectively inhibits glutamate-induced currents in Xenopus oocytes expressing rat NR2C and NR2D subunit-containing NMDA receptors (IC50s = 8.5 and 2.7 µM, respectively) over NR2A, NR2B, NRA1, and NRK2 subunit-containing receptors (IC50s = 206, 121, 198, and 153 µM, respectively).
DQP-1105 is a negative allosteric modulator of the GluN2C/D NMDA receptor inhibiting receptor function more potently when glutamate is present.
Applications De Recherche Scientifique
Neurological Disorders
Research has highlighted the potential therapeutic applications of DQP1105 in treating neurological disorders. In animal models, particularly murine models of epilepsy induced by tuberous sclerosis complex (TSC), this compound administration has been shown to significantly reduce seizure activity. In heterozygote Tsc1 mice, intraperitoneal injection of this compound (28 mg/kg) led to a marked decrease in seizure burden .
Synaptic Transmission Studies
This compound has been utilized to study synaptic transmission and plasticity. In experiments involving cultured neurons, the application of this compound resulted in a significant reduction of NMDAR-mediated currents, allowing researchers to dissect the contributions of different NMDAR subtypes in synaptic responses. For instance, this compound reduced the charge transfer from 3.47 pC to 2.61 pC in mEPSCs, underscoring its effectiveness in modulating synaptic activity .
Data Table: Summary of this compound Applications
Case Studies
- Epilepsy Model Study : In a study involving TSC-induced epilepsy in mice, this compound was administered to assess its effects on seizure frequency and intensity. Results indicated a substantial reduction in seizure episodes, providing evidence for its potential as a therapeutic agent for epilepsy management .
- Synaptic Response Analysis : A study focused on the role of this compound in modulating synaptic responses demonstrated that application of the compound led to a marked decrease in mEPSC charge transfer. This finding highlights its utility in exploring synaptic plasticity and receptor dynamics within neural circuits .
- Electrophysiological Characterization : Electrophysiological experiments using whole-cell patch-clamp techniques revealed that this compound selectively inhibited currents mediated by GluN2C and GluN2D subunits without affecting GluN2A or GluN2B responses significantly. This selectivity is crucial for developing targeted therapies aimed at specific receptor subtypes involved in various neurological disorders .
Mécanisme D'action
Target of Action
DQP1105 is a potent noncompetitive NMDA receptor antagonist . It displays over 50-fold selectivity for GluN2D- and GluN2C-containing receptors over GluN2B-, GluK2-, GluA1- and GluN2A-containing receptors . The primary targets of this compound are the GluN2C and GluN2D subunits of the NMDA receptor . These receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory.
Mode of Action
This compound interacts with its targets, the GluN2C and GluN2D subunits of the NMDA receptor, by inhibiting the receptor function . The compound reduces the frequency of channel opening , thereby decreasing the influx of calcium ions into the cell and subsequently reducing the excitatory synaptic transmission.
Pharmacokinetics
The compound is soluble in dmso , which suggests it could be well-absorbed and have good bioavailability
Result of Action
The molecular effect of this compound is the noncompetitive inhibition of NMDA receptors, specifically those containing GluN2C and GluN2D subunits . This results in a reduction in the frequency of channel opening , leading to decreased neuronal excitability at the cellular level. This could potentially have therapeutic implications in conditions characterized by excessive neuronal excitability or excitotoxicity.
Analyse Biochimique
Biochemical Properties
DQP1105 plays a crucial role in biochemical reactions, particularly as a noncompetitive NMDA receptor antagonist . It interacts with GluN2C- and GluN2D-containing receptors, displaying over 50-fold selectivity for these receptors over GluN2B-, GluK2-, GluA1- and GluN2A-containing receptors . The nature of these interactions involves the reduction of the frequency of channel opening .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with specific NMDA receptors, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically NMDA receptors . It acts as a noncompetitive antagonist, inhibiting the function of these receptors and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to maintain its stability and efficacy in laboratory settings . Its long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in specific metabolic pathways through its interaction with NMDA receptors . It may affect metabolic flux or metabolite levels, although specific enzymes or cofactors it interacts with are not mentioned in the available literature .
Transport and Distribution
Given its role as a noncompetitive NMDA receptor antagonist, it is likely to be distributed wherever these receptors are present .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever NMDA receptors are present, given its role as a noncompetitive antagonist . Any effects on its activity or function would be related to its interaction with these receptors .
Activité Biologique
DQP1105, a derivative of dihydroquinoline-pyrazoline, has emerged as a selective negative allosteric modulator (NAM) for NMDA receptors, specifically targeting the GluN2C and GluN2D subunits. This compound has shown significant potential in various neuropharmacological studies, demonstrating its efficacy in modulating synaptic transmission and neuronal excitability. This article delves into the biological activity of this compound, highlighting its mechanisms of action, selectivity, and implications in neurological research.
This compound operates primarily as a noncompetitive antagonist of NMDA receptors. It exhibits a voltage-independent inhibition of GluN2C- and GluN2D-containing receptors, with IC50 values reported at approximately 7.0 μM and 2.7 μM, respectively . The compound's mechanism involves binding to the receptor in a manner that does not directly interfere with agonist binding but alters receptor function post-activation.
Structural Determinants
The selectivity of this compound for GluN2C and GluN2D over GluN2A and GluN2B is attributed to specific structural interactions within the receptor's binding domain. Research indicates that key residues in the lower lobe of the GluN2 subunit are critical for this selectivity . The compound's design allows it to inhibit single-channel currents without significantly affecting mean open time or conductance, suggesting an influence on the pregating state of the receptor .
Electrophysiological Studies
Electrophysiological assessments have demonstrated that this compound alters synaptic responses in various neuronal models. For instance:
- Single-Synapse Recordings : In studies involving lamina I pain-processing neurons, this compound was found to have no significant effect on fast and intermediate μEPSP decay times, suggesting a selective modulation rather than a broad inhibitory effect .
- Action Potential Modulation : In mutant cells exhibiting increased MTOR activity, this compound reduced spiking activity, indicating its potential role in normalizing hyperexcitability associated with certain neurological disorders .
Selective Inhibition in Models of Disease
- Focal Cortical Dysplasia : In a rat model of focal cortical dysplasia (FCD), this compound was shown to mitigate abnormal neuronal firing patterns induced by pathogenic MTOR variants. This suggests its therapeutic potential in conditions characterized by excessive neuronal excitability .
- Synaptic Plasticity : A study focused on synaptic plasticity revealed that this compound could effectively modulate long-term potentiation (LTP) in hippocampal slices, highlighting its role in cognitive functions related to memory and learning .
Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound:
Propriétés
Numéro CAS |
380560-89-4 |
---|---|
Formule moléculaire |
C29H24BrN3O4 |
Poids moléculaire |
558.43 |
Nom IUPAC |
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36) |
Clé InChI |
ACUGSRUCGXYFTL-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC(N1N=C(C2C(N=C3C=CC(C)=CC3=C2C4=CC=CC=C4)=O)CC1C5=CC=C(Br)C=C5)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DQP-1105; DQP 1105; DQP1105. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.